H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH

Description

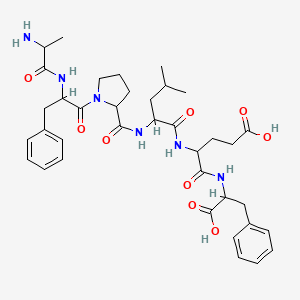

H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH is a synthetic hybrid peptide composed of six alternating D- and L-configured amino acids: alanine (Ala), phenylalanine (Phe), proline (Pro), leucine (Leu), glutamic acid (Glu), and a terminal phenylalanine. Hybrid peptides, such as this compound, are often designed to mimic natural peptide motifs while enhancing metabolic stability and bioavailability through non-natural stereochemistry .

According to established criteria, compounds with a DL index ≥0.18 and oral bioavailability (OB) ≥30% are prioritized as drug-like molecules .

Properties

Molecular Formula |

C37H50N6O9 |

|---|---|

Molecular Weight |

722.8 g/mol |

IUPAC Name |

4-[[2-[[1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52) |

InChI Key |

FUSHTHSTTRFCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, DL-alanine, is attached to the resin through its carboxyl group.

Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

Coupling: The next amino acid, DL-phenylalanine, is activated and coupled to the deprotected amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-proline, DL-leucine, DL-glutamic acid, and DL-phenylalanine) until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of This compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like DL-phenylalanine and DL-glutamic acid.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using standard SPPS techniques with the desired amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₃₃N₇O₆

- Molecular Weight : 421.5 g/mol

The compound consists of a sequence of amino acids that include alanine (Ala), phenylalanine (Phe), proline (Pro), leucine (Leu), glutamic acid (Glu), and others. Its structure allows it to interact with various biological systems, making it a candidate for therapeutic applications.

Neuropharmacology

Research indicates that peptides similar to H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH can influence cognitive functions and may serve as biomarkers for neurodegenerative diseases. A study highlighted the role of D-amino acids in cognitive function, suggesting that compounds containing these amino acids could be used to predict cognitive decline in patients at risk for dementia .

| Study | Findings | Implications |

|---|---|---|

| Cognitive Function Marker Development | D-amino acid proportions correlated with cognitive scores | Potential use in early diagnosis of dementia |

Gastrointestinal Therapeutics

Peptides like this compound are being explored for their stability in gastrointestinal environments. Modifications to such peptides can enhance their resistance to enzymatic degradation, making them suitable candidates for oral therapeutics targeting gastrointestinal disorders such as inflammatory bowel disease (IBD) .

| Peptide Variant | Stability | Therapeutic Use |

|---|---|---|

| Dolcanatide | Half-life > 24h in simulated gastric fluid | Treatment of IBD |

Biochemical Research

The ability to synthesize and analyze peptides like this compound has significant implications in biochemical research. Techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and characterize amino acid derivatives, facilitating the study of their properties and interactions .

| Technique | Application | Outcome |

|---|---|---|

| HPLC | Amino Acid Analysis | Successful separation of D- and L-isomers |

Case Study 1: Cognitive Decline Prediction

A clinical study assessed the relationship between blood levels of D-amino acids and cognitive function in older adults. The findings suggested that specific ratios of D-proline and D-serine were significantly associated with lower Mini-Mental State Examination (MMSE) scores, indicating potential use as a biomarker for cognitive decline .

Case Study 2: Gastrointestinal Stability

In a comparative analysis, the gastrointestinal stability of various peptide therapeutics was evaluated. The study demonstrated that the incorporation of D-amino acids into peptide sequences significantly improved their stability against enzymatic degradation, suggesting enhanced efficacy for oral delivery systems targeting gastrointestinal conditions .

Mechanism of Action

The mechanism of action of H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Target Compound : Predicted to exhibit drug-like properties but requires validation via assays (e.g., plasma stability, cytotoxicity).

Notes

Structural Trade-offs : Shorter peptides (e.g., the target compound) may sacrifice target affinity for improved bioavailability.

Data Gaps : Explicit DL/OB values for hybrid peptides are often unpublished, necessitating computational modeling (e.g., PreDL algorithms) for preliminary assessments .

Biological Activity

H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH, commonly referred to as a synthetic peptide, is composed of a sequence of both D- and L-amino acids. This structural complexity allows it to interact with various biological systems, potentially influencing numerous physiological processes. Understanding its biological activity is crucial for its application in research and therapeutic contexts.

Chemical Structure and Properties

This peptide consists of the following amino acids:

- Alanine (Ala)

- Phenylalanine (Phe)

- Proline (Pro)

- Leucine (Leu)

- Glutamic Acid (Glu)

The presence of both D- and L-isomers may enhance the stability and bioactivity of the peptide compared to simpler peptides. The molecular weight and specific sequence contribute to its unique interactions within biological systems.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. It can modulate their activity by:

- Binding to active sites on proteins.

- Altering protein conformation.

- Acting as an agonist or antagonist depending on the target receptor.

These interactions can influence signaling pathways related to pain modulation, metabolic processes, and immune responses.

Biological Activities

Research has identified several key biological activities associated with this peptide:

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

- Metabolic Regulation :

Case Studies

Several studies have explored the biological activity of peptides similar to this compound:

- Case Study 1 : A study involving diabetic patients showed that supplementation with specific amino acids, including Leu and Glu, improved glycemic control and reduced markers of inflammation over a 12-month period .

- Case Study 2 : In vitro experiments demonstrated that a peptide analog exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death, supporting its potential use in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Comparison of Analytical Techniques for Peptide Characterization

| Technique | Parameter Measured | Advantages | Limitations |

|---|---|---|---|

| HPLC | Purity | High resolution, scalable | Requires optimization of gradients |

| MALDI-TOF MS | Molecular weight | High sensitivity | Limited resolution for isomers |

| 2D NMR | Stereochemistry | Direct structural insights | Low yield for insoluble peptides |

Q. Table 2. Safety Protocols Based on GHS Classification

| Hazard Class | Precautionary Measures | Reference Standard |

|---|---|---|

| Skin irritation (H315) | Nitrile gloves, immediate washing | OSHA 29 CFR 1910 |

| Eye irritation (H319) | Safety goggles, emergency eye wash stations | GHS Section 7 |

| Respiratory (H335) | Fume hood, N95 respirator | NIOSH Guidelines |

Data Contradiction Analysis Framework

Hypothesis Testing : Replicate conflicting studies using identical protocols (e.g., χDL for synthesis consistency) .

Environmental Controls : Document temperature, humidity, and solvent batches to identify confounding variables.

Peer Review : Collaborate with independent labs to validate findings, leveraging open-source automation frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.